2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Nitration: Introduction of the nitro group is usually carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole derivative and the nitro-substituted benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
3-(morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol: Undergoes various chemical reactions, including esterification and dehydration.
Uniqueness
2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to its combination of a morpholine ring, nitro group, and benzoxazole moiety, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C27H26N4O5 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C27H26N4O5/c1-17(2)18-6-9-25-23(15-18)29-27(36-25)19-4-3-5-20(14-19)28-26(32)22-16-21(31(33)34)7-8-24(22)30-10-12-35-13-11-30/h3-9,14-17H,10-13H2,1-2H3,(H,28,32) |
InChI Key |
UEJDBNCFOOIBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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